molecular formula C7H7NO3 B160519 Methyl 3-hydroxyisonicotinate CAS No. 10128-72-0

Methyl 3-hydroxyisonicotinate

Cat. No. B160519
CAS RN: 10128-72-0
M. Wt: 153.14 g/mol
InChI Key: OJRUFSZEJPZKQV-UHFFFAOYSA-N
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Description

Methyl 3-hydroxyisonicotinate is a chemical compound that is closely related to various substituted pyridinones and nicotinates. Although the specific compound is not directly mentioned in the provided papers, we can infer its properties and synthesis based on similar compounds discussed in the literature.

Synthesis Analysis

The synthesis of related compounds involves detailed procedures that can be adapted for Methyl 3-hydroxyisonicotinate. For instance, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate involves a reaction mechanism that is well-characterized by XRD, GC–MS analysis, elemental analysis, and NMR spectroscopy . This suggests that similar analytical techniques could be employed to synthesize and confirm the structure of Methyl 3-hydroxyisonicotinate.

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 3-hydroxyisonicotinate has been studied using single crystal X-ray diffraction. For example, the structure of 3-hydroxy-2-methyl-4-pyridinone, a compound with a similar core structure, has been determined to be monoclinic with specific bond lengths and angles . This information provides a basis for predicting the molecular structure of Methyl 3-hydroxyisonicotinate.

Chemical Reactions Analysis

The chemical reactions involving compounds like Methyl 3-hydroxyisonicotinate can be complex. The study of bis(1-methylisonicotinate)hydrogen perchlorate reveals insights into the hydrogen bond and electrostatic interactions within the crystal structure . These interactions are crucial for understanding the reactivity and stability of Methyl 3-hydroxyisonicotinate.

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 3-hydroxyisonicotinate can be deduced from related compounds. For example, the importance of hydrogen bonding in determining solubility and reactivity is highlighted in the study of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones . Additionally, spectroscopic methods such as FT-IR, Raman, and NMR have been used to study the properties of similar compounds . These methods would likely be applicable to Methyl 3-hydroxyisonicotinate as well.

Scientific Research Applications

1. Microbial Oxidation and Environmental Impact

Methyl 3-hydroxyisonicotinate, related to N-methylisonicotinate, has been studied for its role in environmental microbiology. Two bacteria capable of oxidizing N-methylisonicotinate, a photodegradation product of Paraquat, have been isolated. These bacteria play a role in the environmental breakdown of certain compounds, highlighting the ecological importance of methyl 3-hydroxyisonicotinate derivatives (Orpin, Knight, & Evans, 1972).

2. Potential in Retinoprotective Therapies

Research on compounds structurally similar to methyl 3-hydroxyisonicotinate, like 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, has shown potential in retinoprotective applications. A study demonstrated its effectiveness in a rat model of retinal ischemia–reperfusion, suggesting a potential avenue for research into eye health and treatment of retinal diseases (Peresypkina et al., 2020).

3. Role in Metabolic Pathways

The compound 3-hydroxybutyrate, structurally related to methyl 3-hydroxyisonicotinate, plays a significant role in metabolic pathways across animals, bacteria, and plants. It's involved in energy metabolism, gene expression regulation, and shows potential therapeutic properties, indicating the importance of structurally similar compounds like methyl 3-hydroxyisonicotinate in diverse biological processes (Mierziak, Burgberger, & Wojtasik, 2021).

Safety And Hazards

Methyl 3-hydroxyisonicotinate is classified as Acute Tox. 4 Oral according to the GHS classification . This means it is harmful if swallowed. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

methyl 3-hydroxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-8-4-6(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRUFSZEJPZKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497146
Record name Methyl 3-hydroxypyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxyisonicotinate

CAS RN

10128-72-0
Record name 4-Pyridinecarboxylic acid, 3-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10128-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-hydroxypyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-hydroxypyridine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HH FOX - The Journal of Organic Chemistry, 1952 - ACS Publications
… combined and dried, and the ether was finally removed, leaving methyl 3-hydroxyisonicotinate as the residue. Bright yellow needles from Skellysolve “B”; mp 78.5-80.5 with …
Number of citations: 37 pubs.acs.org
RF Borne - 1967 - search.proquest.com
SYNTHESIS AND CHEMIST, y op FURO[2,3- c ) PYRIDINE Page 1 This dissertation has been * microfilmed exactly as received 68-567 BORNE, Ronald F., 1938- SYNTHESIS AND …
Number of citations: 2 search.proquest.com
PE Hansen, FS Kamounah, S Ullah - Journal of Molecular Structure, 2007 - Elsevier
o-Hydroxyaromatic esters, β-hydroxyketoesters, Meldrums acids, other o-hydroxyesters and a few o-hydroxyacid anhydrides are investigated by deuterium isotope effects on 13 C …
Number of citations: 7 www.sciencedirect.com
JD Crum, CH Fuchsman - Journal of Heterocyclic Chemistry, 1966 - Wiley Online Library
The preparation of 2H‐pyrido[4, 3‐e]‐1, 3‐oxazine‐2, 4(3H)‐dione (II) and the anisoyl, benzoyl, 4‐chlorobenzoyl, trans‐cinnamoyl, 3, 5‐dinitrobenzoyl, 2‐furoyl, and 2‐naphthoyl …
Number of citations: 20 onlinelibrary.wiley.com

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